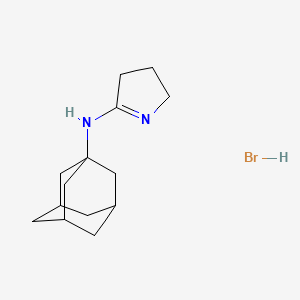

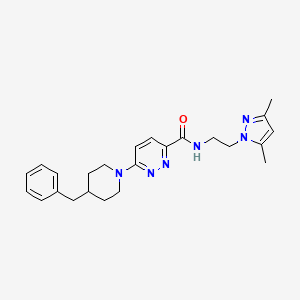

![molecular formula C26H28N4O2S B2418755 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851937-07-0](/img/structure/B2418755.png)

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

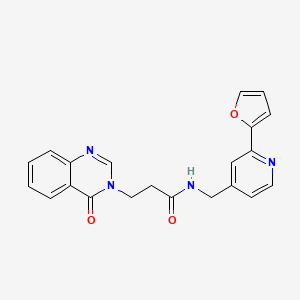

This compound is a thiourea derivative. Thiourea is an organosulfur compound with the formula SC(NH2)2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. The compound’s molecule has two amine (-NH2) groups attached to a carbonyl (C=O) group .

Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the methoxy groups (-OCH3) and the pyridinyl group (a nitrogen-containing heterocyclic aromatic ring) could have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds containing the indole group are known to undergo electrophilic substitution, mainly at position 3 . Thioureas are known to react with nitrous acid to yield S-nitrosothioureas .Applications De Recherche Scientifique

Antifungal Activity

A study on pyrimidine derivatives with pyridinylmethylthio and phenylamino moieties, including compounds structurally related to the specified chemical, highlighted their potential in antifungal applications. For instance, N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine displayed high inhibition activity against Botrytis cinerea, while other similar compounds exhibited activities against Sclerotinia sclerotiorum (Wang et al., 2018).

Molecular Docking and DNA Binding

Research involving 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound analogous to the one , demonstrated its potential in molecular docking and DNA binding. This compound was found to bind with B-DNA and showed a binding energy of -7.41 kcal/mol, indicating a strong interaction with DNA molecules (Mushtaque et al., 2016).

Antioxidant and Antimicrobial Activity

A study on thiazolopyrimidine derivatives, similar in structure to the specified chemical, revealed their potential antioxidant and antimicrobial activities. Some newly synthesized compounds displayed moderate to good efficacy in these areas (Youssef & Amin, 2012).

Cytotoxicity and Cell Cycle Analysis

Research on thiourea derivatives related to the specified compound, such as 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, explored their cytotoxic effects and impact on cell cycle analysis. These studies are crucial for understanding the potential use of these compounds in cancer treatment (Mushtaque et al., 2017).

Anticonvulsant Activity

Another study focused on schiff bases of 3-aminomethyl pyridine, structurally similar to the chemical , and their potential as anticonvulsant agents. This research adds to the understanding of how such compounds can be used in treating neurological disorders (Pandey & Srivastava, 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific derivative and the biological context in which it is acting.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse and significant .

Propriétés

IUPAC Name |

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-18-21(22-16-20(31-2)11-12-23(22)28-18)13-15-30(17-19-8-6-7-14-27-19)26(33)29-24-9-4-5-10-25(24)32-3/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWLWKCJQIJUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)

![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)

![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)

![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)